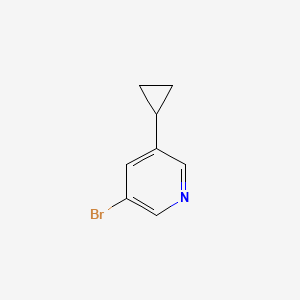
3-Bromo-5-cyclopropylpyridine
説明
3-Bromo-5-cyclopropylpyridine is a chemical compound with the CAS Number: 1044210-57-2 and Linear Formula: C8H8BrN . It has a molecular weight of 198.06 .
Molecular Structure Analysis
The InChI Code for 3-Bromo-5-cyclopropylpyridine is 1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-cyclopropylpyridine is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis of Bromocyclopropylpyridines
Research by Striela et al. (2017) in "Tetrahedron Letters" explored the synthesis of bromo and chlorocyclopropylpyridines through the Sandmeyer reaction. This study developed optimal conditions for this reaction and successfully applied them to synthesize aminocyclopropylpyridines, which are valuable building blocks in organic chemistry (Striela et al., 2017).
Development of Antiviral Agents
Shealy et al. (1983) in "Journal of Medicinal Chemistry" investigated carbocyclic analogues of uridines with substituents at position 5 of the uracil moiety. They prepared these analogues by direct halogenation and displacement of the 5-bromo group, finding significant in vitro activity against herpes simplex virus (Shealy et al., 1983).
Preparation of Metal-Complexing Molecular Rods
Schwab et al. (2002) in "The Journal of Organic Chemistry" developed efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for preparing metal-complexing molecular rods, demonstrating the versatility of halogenated pyridines in molecular engineering (Schwab et al., 2002).
Detection of DNA Replication
Gratzner (1982) in "Science" produced monoclonal antibodies specific for bromodeoxyuridine, which can be used to detect low levels of DNA replication. This research highlights the use of halogenated pyridines in biotechnology and medical diagnostics (Gratzner, 1982).
Suzuki Cross-Coupling Reaction
Ahmad et al. (2017) in "Molecules" described the synthesis of novel pyridine-based derivatives using Suzuki cross-coupling reactions. Their study indicates the importance of such compounds in chemical synthesis and potential applications in liquid crystal technology (Ahmad et al., 2017).
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
3-bromo-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYSKHKTIIDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726721 | |
| Record name | 3-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyclopropylpyridine | |
CAS RN |
1044210-57-2 | |
| Record name | 3-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



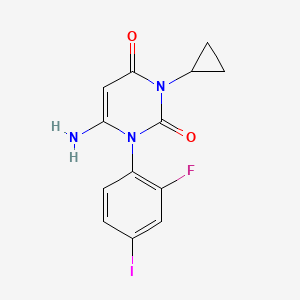
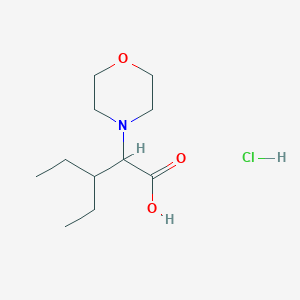
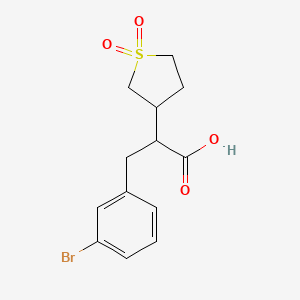

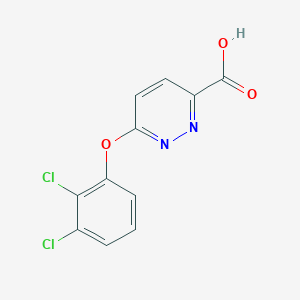

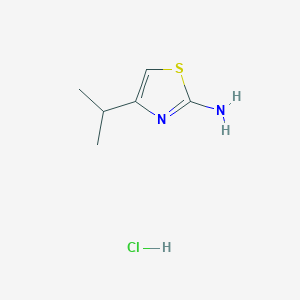

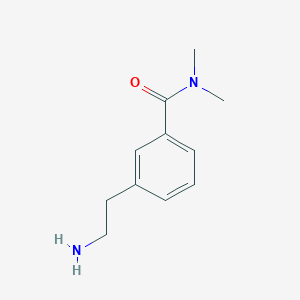
![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)
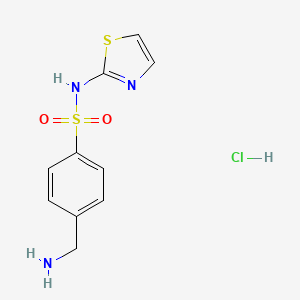
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)
